Bismuth lead oxide

Description

Classification and General Structural Archetypes in Bismuth-Lead-Oxygen Systems

Other Emerging Structural Motifs

Research into bismuth lead oxides continues to uncover novel structural arrangements that go beyond the more commonly studied phases. These emerging motifs are often engineered to tailor specific electronic, optical, or catalytic properties.

Layered Aurivillius and Related Structures: Beyond the classic Aurivillius phases, research explores variations that incorporate bismuth and lead. These structures, defined by the alternating Bi₂O₂ layers and perovskite blocks, are fundamental to their ferroelectric and piezoelectric behaviors scielo.org.coaip.org. Modifications to the perovskite block composition can lead to new compounds with altered properties. For example, PbBi₂Nb₂O₉ is an Aurivillius phase exhibiting ferroelectricity scielo.org.co. The concept of "layered supercell" (LSC) phases is also applied to Aurivillius compounds that exhibit multiferroic properties, highlighting the complex structural ordering possible aip.org.

Fluorite and Sillén-Type Structures: Compounds like (Pb₁/₃Bi₂/₃)O₁.₄ represent lead-bismuth oxides with a fluorite-type crystal structure tandfonline.comresearchgate.net. Similarly, layered oxyhalides such as PbBiO₂Cl and PbBiO₂Br, which possess a Sillén-type structure, have been investigated for their photocatalytic activity acs.org. These structures demonstrate how the interplay of bismuth, lead, and halide/oxide anions can yield unique layered architectures.

Complex Mixed-Metal Oxides: Bismuth and lead can be incorporated into more complex oxide frameworks, such as those found in high-temperature superconductors or advanced dielectric materials. An example is Bismuth Lead Strontium Calcium Copper Oxide, a complex oxide system where these elements are combined with strontium and copper americanelements.com. The precise arrangement of cations and oxygen in these multi-component systems dictates their emergent properties.

Influence of Lone Pair Effects: The stereochemically active lone pair on Bi³⁺ ions plays a crucial role in distorting coordination polyhedra and promoting lower symmetry structures, often leading to layered or chain-like arrangements oregonstate.edu. This effect can be further modulated by the presence of lead, creating unique structural motifs that are not observed in pure bismuth or lead oxides.

Table 1: Selected Bismuth Lead Oxide Compounds and Their Structural Characteristics

| Compound Name | Chemical Formula | Crystal Structure Type | Key Features/Notes | Reference |

| Fluorite-type Lead Bismuth Oxide | (Pb₁/₃Bi₂/₃)O₁.₄ | Fluorite-type | Synthesized via hydrothermal methods; refined by neutron diffraction. | tandfonline.comresearchgate.net |

| Lead Bismuth Oxyhalides | PbBiO₂Cl, PbBiO₂Br | Sillén-type | Layered structures; investigated for visible-light photocatalysis. | acs.org |

| Aurivillius Phase | PbBi₂Nb₂O₉ | Aurivillius | Layered structure with Bi₂O₂ and perovskite blocks; exhibits ferroelectricity. | scielo.org.co |

| Complex Oxide | Bi₁·₆Pb₀·₄Sr₁·₆Ca₂·₀Cu₂·₈O₉·₂₊ₓ | N/A | Contains Bi, Pb, Sr, Ca, Cu; potentially related to superconducting materials. | americanelements.com |

| Lead Bismuthate | PbBi₂O₅.₉·H₂O | PbSb₂O₆-type | Hydrated compound, precursor to other lead bismuth oxides. | tandfonline.comresearchgate.net |

Fundamental Research Challenges and Opportunities

Despite the growing interest in bismuth lead oxides, several fundamental research challenges and exciting opportunities remain.

Challenges:

Phase Purity and Stoichiometry Control: Synthesizing specific this compound phases with precise stoichiometry can be challenging due to the complex phase diagrams and the tendency for mixed-valence states or defects. Achieving high phase purity often requires careful control over synthesis parameters, including temperature, precursor ratios, and atmosphere tandfonline.comresearchgate.net.

Lead Toxicity: The inherent toxicity of lead, even when incorporated into stable oxide structures, remains a significant concern, particularly for applications involving consumer products or environmental release noahchemicals.comnih.gov. This drives research towards lead-free alternatives, where bismuth-based compounds are explored as potential substitutes.

Understanding Structure-Property Relationships: While many bismuth lead oxides exhibit interesting properties, a comprehensive understanding of how specific structural motifs, cation ordering, and defect chemistry influence these properties (e.g., ferroelectricity, photocatalytic activity, ionic conductivity) is still evolving. The interplay of bismuth's lone pair and lead's electronic configuration adds complexity to these relationships.

Stability of Nanostructures: For applications leveraging nanostructured bismuth lead oxides, issues such as volatility, oxidation, and structural stability under operating conditions can pose challenges oaepublish.com.

Opportunities:

Lead-Free Functional Materials: The search for lead-free alternatives in perovskite-type materials, particularly for solar cells and ferroelectric devices, presents a major opportunity for bismuth-based compounds. Bismuth can often substitute for lead, offering similar optoelectronic properties with reduced toxicity noahchemicals.comnih.gov.

Novel Layered and Multiferroic Materials: The rich chemistry of Aurivillius and related layered structures offers a vast playground for discovering new materials with combined ferroelectric, magnetic, and photocatalytic properties. Tailoring the composition of these layered perovskites could lead to advanced multiferroic devices scielo.org.coaip.org.

Advanced Catalysis: Bismuth lead oxides, particularly those with layered structures or specific surface morphologies, show promise as photocatalysts for water splitting and degradation of organic pollutants scielo.org.coacs.orgmdpi.com. Further research into nanostructured bismuth lead oxides could enhance their catalytic efficiency and expand their applications.

Tailored Synthesis and Characterization: Developing more controlled and scalable synthesis methods for specific this compound phases is crucial. Advanced characterization techniques, including in-situ studies and high-resolution diffraction methods, are essential for elucidating complex crystal structures and defect mechanisms.

Exploration of New Structural Motifs: Continued exploratory synthesis efforts are vital for discovering novel this compound compounds with unique structural motifs, potentially leading to materials with unprecedented properties and applications in areas such as solid-state lighting, sensors, and energy storage.

The ongoing exploration of bismuth lead oxides promises to yield materials with enhanced performance and novel functionalities, contributing significantly to the advancement of materials science and technology.

Structure

2D Structure

Properties

CAS No. |

12356-42-2 |

|---|---|

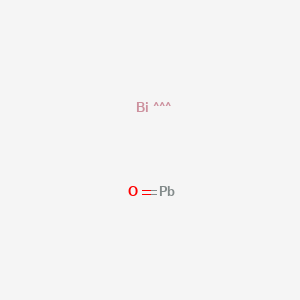

Molecular Formula |

BiOPb |

Molecular Weight |

432.179 |

InChI |

InChI=1S/Bi.O.Pb |

InChI Key |

NUVIWMRYHSSRHP-UHFFFAOYSA-N |

SMILES |

O=[Pb].[Bi] |

Origin of Product |

United States |

Synthesis and Growth Methodologies

Bulk Synthesis Techniques

Bulk synthesis methods are foundational for producing polycrystalline powders and single crystals of bismuth lead oxide, which can then be used for fundamental property measurements or as source materials for other fabrication processes.

Solid-State Reaction Routes

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline this compound compounds. doi.orgresearchgate.net This approach involves the intimate mixing of precursor powders, typically the constituent oxides like bismuth(III) oxide (Bi₂O₃) and lead(II) oxide (PbO), followed by repeated cycles of grinding and high-temperature calcination. researchgate.netacs.org The process relies on the diffusion of ions between the solid particles at elevated temperatures to form the desired compound.

The synthesis of specific compositions, such as Ba(Bi₀.₂₅Pb₀.₇₅)₁₋ₓInₓO₃₋δ, has been successfully achieved through solid-state reactions, yielding materials with interesting superconducting properties. researchgate.net Similarly, the Bi₃Pb₄Sb₅O₂₁ oxide was prepared by reacting oxides of bismuth and lead antimonates at 1223 K. doi.org The formation of single-phase materials can be challenging due to the potential for the formation of secondary phases. acs.org Mechanochemical activation can be employed as a step in the solid-state reaction to enhance reactivity. researchgate.net

Table 1: Examples of this compound Compounds Synthesized via Solid-State Reaction

| Compound | Precursors | Calcination Temperature | Key Findings |

|---|---|---|---|

| Ba(Bi₀.₂₅Pb₀.₇₅)₁₋ₓInₓO₃₋δ | BaCO₃, Bi₂O₃, PbO, In₂O₃ | Not specified | Successful synthesis of a B-site doped perovskite superconductor. researchgate.net |

| Bi₃Pb₄Sb₅O₂₁ | Bi₂O₃, Pb antimonates | 1223 K | Formation of a new bismuth-lead-antimony oxide with specific dielectric properties. doi.org |

| (1 − x)Na₀.₅Bi₀.₅TiO₃–xBaTiO₃ | Na₂CO₃, Bi₂O₃, TiO₂, BaCO₃ | Not specified | A mechanochemical activation step was used in the solid-state reaction. researchgate.net |

| Tl₀.₈₋ₓHg₀.₂PbₓBa₂Ca₂Cu₃O₉₋δ | Tl₂O₃, HgO, PbO/PbO₂ | Not specified | Partial substitution with lead ions did not affect the tetragonal structure. researchgate.net |

High-Pressure High-Temperature Synthesis

High-pressure high-temperature (HPHT) synthesis is a powerful technique for creating novel phases of materials that are not thermodynamically stable under ambient conditions. unal.edu.coeuropean-mrs.com This method can be used to synthesize highly dense this compound materials and can stabilize unique crystal structures. For instance, some bismuth-based perovskites, which are metastable, can be formed using high-pressure techniques. aip.org The application of high pressure can also induce phase transformations in existing materials, leading to new functionalities. european-mrs.comosti.gov While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general applicability of HPHT to complex oxides suggests its potential for creating new this compound phases with tailored properties. researchgate.net

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal methods are solution-based techniques that offer excellent control over the size, morphology, and crystallinity of the resulting particles at relatively low temperatures. rsc.orgresearchgate.net These methods involve a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to generate high pressure. In the hydrothermal method, water is used as the solvent, while the solvothermal method employs organic solvents. atlantis-press.comacs.org

These techniques are particularly advantageous for synthesizing nanostructured materials. rsc.orgatlantis-press.com For example, bismuth oxide nanoparticles have been synthesized via a solvothermal process using ethylene (B1197577) glycol as the solvent. atlantis-press.com The hydrothermal method has been noted for its ability to produce a variety of crystal structures that are not achievable through high-temperature solid-state reactions. researchgate.net While these methods are widely used for bismuth oxides, their specific application to this compound can be inferred from the synthesis of related doped materials. rsc.orgresearcher.life

Table 2: Comparison of Solvothermal and Hydrothermal Synthesis Parameters for Bismuth-Based Oxides

| Method | Solvent | Temperature | Pressure | Typical Products |

|---|---|---|---|---|

| Hydrothermal | Water | Low | High (autogenous) | Nanoparticles, various crystal structures. researchgate.netrsc.org |

| Solvothermal | Organic Solvents (e.g., ethylene glycol) | 120°C | High (autogenous) | Nanoparticles with controlled morphology. atlantis-press.com |

Thermal Decomposition of Precursors (e.g., Metal-Organic Frameworks)

The thermal decomposition of precursors, such as metal-organic frameworks (MOFs) or coordination complexes, is a versatile method for producing mixed metal oxides with high purity and controlled stoichiometry. researchgate.netacademie-sciences.fr This technique involves synthesizing a precursor that contains the desired metal ions in a specific ratio within its structure. Subsequent heating of this precursor in a controlled atmosphere leads to its decomposition, leaving behind the target oxide material.

For instance, heterobimetallic bismuth-transition metal coordination complexes have been used as single-source molecular precursors to form advanced oxide materials at significantly milder conditions than traditional methods. academie-sciences.fr Similarly, bismuth mixed oxide powders have been prepared through the thermal decomposition of coprecipitated oxalate (B1200264) precursors. researchgate.net The thermolysis of bismuth tartrate precursors has also been investigated for the production of bismuth oxides. urfu.ru This method offers the advantage of atomic-level mixing of the constituent metals in the precursor, which can lead to the formation of the desired oxide phase at lower temperatures and with shorter reaction times compared to solid-state reactions. researchgate.net

Thin Film and Nanostructure Fabrication

The fabrication of thin films and nanostructures of this compound is crucial for their integration into electronic and optoelectronic devices.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique widely used for growing high-quality thin films of complex oxide materials. researchgate.netchinesechemsoc.org In PLD, a high-power laser is used to ablate a target material (in this case, a pre-synthesized this compound ceramic) inside a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film.

PLD offers several advantages, including stoichiometric transfer of material from the target to the substrate, although controlling the composition of volatile species like lead and bismuth can be challenging. aip.org The properties of the deposited film, such as composition, microstructure, and ferroelectric properties, are highly dependent on processing parameters like deposition pressure, laser frequency, and substrate temperature. psu.edu For example, in the deposition of 35 Bi(Mg₁/₂Ti₁/₂)O₃-65 PbTiO₃ thin films, it was found that the lead and bismuth content, and consequently the remnant polarization, could be controlled by adjusting the chamber pressure. psu.edu Bismuth oxide thin films have been fabricated using PLD, and this technique is also suitable for producing nanostructures. researchgate.netchinesechemsoc.orgeuropa.eu

Table 3: Key Parameters in Pulsed Laser Deposition of Bismuth-Based Oxide Thin Films

| Parameter | Influence on Film Properties | Example Finding |

|---|---|---|

| Deposition Pressure | Affects the composition, particularly of volatile elements like Pb and Bi. psu.edu | Decreasing pressure led to a drop in Pb content and an increase in Bi concentration in 35 Bi(Mg₁/₂Ti₁/₂)O₃-65 PbTiO₃ films. psu.edu |

| Laser Frequency/Rate | Impacts the crystalline quality and can lead to the formation of secondary phases. psu.edu | A decrease in deposition rate enhanced crystalline quality and increased remnant polarization. psu.edu |

| Substrate Temperature | Crucial for controlling the crystallinity and phase of the grown film. psu.edu | Held constant at 700 °C for the growth of 35 Bi(Mg₁/₂Ti₁/₂)O₃-65 PbTiO₃ films. psu.edu |

| Target Composition | Directly influences the stoichiometry of the deposited film. aip.orgpsu.edu | Adjusting the target composition was necessary to achieve near-stoichiometric films, though they often remained lead-deficient. psu.edu |

Electrodeposition Techniques

Electrodeposition is a versatile and cost-effective method for synthesizing thin films of bismuth and its compounds, including bismuth-doped lead oxide. csic.esnanoge.org The technique allows for the growth of films over large areas under ambient conditions, making it scalable and environmentally friendly as it can avoid the use of toxic solvents. nanoge.org The morphology, crystallinity, and physical properties of the deposited films are highly dependent on electrochemical parameters such as the composition of the electrolyte, pH, concentration, and the applied potential or current density. csic.esresearchgate.net

For instance, bismuth-doped lead dioxide layers can be electrodeposited on substrates like gold from aqueous solutions containing lead nitrate (B79036) (Pb(NO₃)₂) and bismuth nitrate (Bi(NO₃)₃) dissolved in nitric acid (HNO₃). researchgate.net The presence and concentration of bismuth in the electrolyte can influence the structure of the resulting lead dioxide film. researchgate.net Studies have also demonstrated the successful deposition of bismuth particles on graphite (B72142) felts using a bismuth chloride (BiCl₃) solution, where the applied voltage directly impacts the particle loading and catalytic performance. mdpi.com

Interactive Table: Electrodeposition Parameters for Bismuth-Containing Oxides

| Electrolyte/Precursors | Deposition Method/Parameters | Substrate | Resulting Material/Morphology | Source(s) |

|---|---|---|---|---|

| Bismuth nitrate, Nitric acid | Varies (potential/current control) | Gold-coated glass | Rhombohedral Bi films | csic.es |

| Pb(NO₃)₂, Bi(NO₃)₃, HNO₃ | Cyclic Voltammetry / Chronoamperometry | Gold | Bismuth-doped PbO₂ layers | researchgate.net |

| BiCl₃ solution | Constant Voltage (0.8 V, 1.2 V, 1.6 V) | Graphite Felt | Granular Bi particles | mdpi.com |

Chemical Vapor Deposition (CVD) and Related Methods

Chemical Vapor Deposition (CVD) and its advanced variant, Atomic Layer Deposition (ALD), are powerful techniques for producing high-quality, uniform thin films of binary and ternary oxides of lead and bismuth. tkk.fiatomiclayerdeposition.com ALD, in particular, offers precise thickness control at the atomic level through self-limiting surface reactions, where precursor gases are pulsed into the reaction chamber sequentially. tkk.fiatomiclayerdeposition.com

For the deposition of bismuth-containing oxides, metal-organic precursors such as bismuth acetate, Bi(CH₂SiMe₃)₃, and triphenyl bismuth (BiPh₃) are used in conjunction with an oxygen source like ozone (O₃) or water. tkk.fiatomiclayerdeposition.commdpi.com The deposition temperature is a critical parameter, with ALD growth windows for bismuth silicate (B1173343) oxide films identified between 250-350 °C. atomiclayerdeposition.com Post-deposition annealing is often required to achieve the desired crystalline phase, such as Bi₄Ti₃O₁₂. tkk.fiatomiclayerdeposition.com

Another related technique is plasma-assisted reactive evaporation, which has been used to synthesize lead-doped bismuth oxide thin films. mdpi.comresearchgate.net This method uses metallic lead and bismuth as source materials, which are evaporated in the presence of reactive oxygen plasma to form the oxide film on a substrate. mdpi.com

Interactive Table: CVD/ALD Parameters for this compound Films

| Method | Precursors | Oxidizing Agent | Deposition Temperature | Key Findings | Source(s) |

|---|---|---|---|---|---|

| ALD | Bi(CH₂SiMe₃)₃, BiPh₃, Ti(O-i-Pr)₄ | Ozone (O₃), H₂O | 250-350 °C | Good stoichiometry control; amorphous as-deposited films require annealing. | tkk.fiatomiclayerdeposition.com |

| MOCVD | Bismuth acetate, Nickel acetate, etc. | - (H₂ carrier gas) | 500 °C | High deposition rate; porous, needle-like morphology. | mdpi.com |

Oxidative Metal Vapor Transport Deposition

The oxidative metal vapor transport deposition technique is a specialized method successfully employed for the controlled synthesis of bismuth oxide nanostructures, such as nanowires. unirioja.esresearchgate.netscielo.org.co This process relies on the spatial and temporal separation of several key steps: the evaporation of the metal (bismuth), transport of the metal vapor, formation of liquid metal droplets, and subsequent oxidative nucleation and growth. unirioja.esresearchgate.net This controlled sequence allows for the synthesis of specific polymorphs of bismuth oxide, including the α and β phases, by manipulating the growth conditions. unirioja.es

Solution-Based Processing for Nanoparticles and Thin Films

Solution-based methods, such as chemical solution deposition (CSD) and co-precipitation, offer a low-cost and versatile route to produce nanoparticles and thin films of bismuth-based oxides. mdpi.comoatext.com These techniques involve the preparation of a precursor solution, which is then processed to form the final material.

In a typical CSD process for bismuth-containing thin films, precursors like bismuth citrate (B86180) are dissolved in a suitable solvent system. mdpi.com The solution is then deposited onto a substrate, often by spin-coating, followed by pyrolysis and annealing steps to form the final oxide phase. mdpi.com A significant challenge in this process is preventing the reduction of bismuth ions (Bi³⁺) to metallic bismuth during thermal treatment, which can lead to the formation of secondary phases. mdpi.com

Aqueous co-precipitation is another common method, particularly for synthesizing nanoparticles. oatext.com This involves dissolving metal salts, such as bismuth nitrate and iron nitrate, in water and then precipitating them by adjusting the pH. oatext.com The resulting precipitate is then calcined at high temperatures to yield the crystalline oxide nanoparticles. oatext.com

Control of Stoichiometry and Phase Purity during Synthesis

Achieving the correct stoichiometry and phase purity is a critical challenge in the synthesis of complex oxides like this compound. The final properties of the material are highly dependent on its composition and crystal structure.

Precursor Ratio Control : A primary method for controlling stoichiometry is the precise adjustment of the metal precursor ratios in the initial synthesis mixture. oatext.com In solution-based methods like co-precipitation, the molar ratio of bismuth to other metals (e.g., lead or iron) in the solution directly influences the composition of the final product. oatext.com

Atomic Layer Deposition (ALD) : The sequential and self-limiting nature of ALD provides an intrinsic mechanism for excellent stoichiometry control. tkk.fi By carefully optimizing the pulsing ratio of the different binary oxide precursors, ternary compounds with precise compositions can be fabricated. tkk.fi In some cases, a slight excess of one component, such as lead, has been found to enhance the crystallinity of the final film. tkk.fi

Thermal Processing : Annealing and calcination conditions, including temperature, time, and atmosphere, are crucial for achieving phase purity. For films prepared by CSD, calcination at temperatures of 450–500 °C or higher in an oxygen-rich atmosphere is often necessary to promote the re-oxidation of any metallic bismuth that may have formed and to crystallize the desired perovskite phase. mdpi.com Similarly, in plasma-assisted evaporation, doping with lead oxide has been shown to stabilize the highly conductive δ-Bi₂O₃ phase at lower temperatures, preventing its transformation into other phases. mdpi.comresearchgate.net However, an excess concentration of the dopant can lead to the formation of a mixture of phases. researchgate.net

Chemical Pathway Control : In sol-gel and other solution-based syntheses, the chemical pathway of crystallization can be tuned by adjusting parameters like pH and the ratio of metal precursors to complexing agents. chemrxiv.org This control can direct the reaction to favor the formation of one crystalline phase over another, thereby preventing the co-crystallization of unwanted impurity phases. chemrxiv.org

In-situ Monitoring of Growth Processes

Understanding the dynamics of film growth and phase formation in real-time is essential for optimizing synthesis protocols. In-situ monitoring techniques provide invaluable insights into these processes.

Electrochemical Quartz Crystal Microbalance (EQCM) : In the context of electrodeposition, EQCM can be combined with electrochemical methods like cyclic voltammetry to provide real-time information on the mass of the material being deposited. researchgate.net This technique was used to study the deposition of bismuth-doped lead dioxide, allowing researchers to correlate changes in mass with electrochemical events and understand how bismuth influences the formation of the PbO₂ layer. researchgate.net

In-situ X-ray Diffraction (PXRD) : This powerful technique allows for the direct observation of crystalline phase formation and transformations during a reaction or annealing process. researchgate.net For example, time-resolved in-situ PXRD has been used to monitor the room-temperature formation of bismuth oxycarbonate from bismuth oxide, revealing complex, pH-dependent reaction mechanisms and intermediate phases that would be difficult to identify with ex-situ methods alone. researchgate.net

Potentiometric Oxygen Sensors : For processes occurring in liquid metal environments, such as the formation of lead oxide in liquid lead-bismuth eutectic, in-situ oxygen sensors can monitor the concentration of dissolved oxygen. rsc.org This allows for the tracking of nucleation and growth kinetics of oxide particles as a function of temperature and other conditions. rsc.org

Crystallographic Structures and Polymorphism

Atomistic Structure Refinement

Cation and Anion Site Occupancies

For instance, in the Pb-doped γ-Bi₂O₃ system, specifically in Bi₂₄PbO₃₇, a solid solution denoted as (Bi₂₃.₆₈Pb₀.₃₂) (Bi₁.₂₈Pb₀.₇₂)O₃₈.₄₈ was identified. In this structure, Pb²⁺ ions show a preference for the 8c site over the 24f site, with approximately 1.3% of Bi³⁺ substituted by Pb²⁺ at the 24f and 36% at the 8c site cambridge.org. The coordination environments for these sites are described as a base bicapped square pyramid or a bicapped highly deformed octahedron for the 24f site, and a trigonal pyramid for the 8c site cambridge.org.

In BaPb₁₋ₓBiₓO₃, both tetragonal (space group I4/mcm) and orthorhombic (space group Ibmm) structures have been observed at room temperature, with the orthorhombic phase transforming to a monoclinic phase (P2₁/m) at lower temperatures researchgate.net. The structural differences are attributed to variations in the rotation and distortion of oxygen octahedra surrounding the Pb/Bi cations researchgate.net.

Bond Lengths and Anglesrsc.org

Specific interatomic distances and angles within the crystal lattices of bismuth lead oxides are critical for understanding their structural stability and electronic behavior.

In the Pb-doped γ-Bi₂O₃ (Bi₂₄PbO₃₇), the cations at the 24f site are coordinated by 5+2 or 5+1+2 oxide ions, forming distorted polyhedra cambridge.org. The cations at the 8c site are coordinated by three oxide ions, forming a trigonal pyramid cambridge.org.

In the context of bismuth-based coordination networks, for example, in Bi(HHTP)-α, Bi atoms exhibit distorted coordination polyhedra, with one Bi atom showing a distorted tetragonal pyramid (CN=5) and another a distorted quadrilateral (CN=4) nih.gov. In Bi(HHTP)-β, Bi atoms are found in distorted pentagonal pyramid (CN=5) and distorted one-capped octahedron (CN=6) environments nih.gov.

Polyhedral Distortions and Rotationsscirp.orgresearchgate.net

The deviation of coordination polyhedra from ideal geometries and their relative orientations significantly influence the properties of bismuth lead oxides. The presence of lone pairs on Bi³⁺ and Pb²⁺ cations often leads to significant distortions in their coordination polyhedra.

In some lead bismuth niobates, PbO₇ polyhedra are formed, exhibiting asymmetric coordination environments due to the polarizability and stereoactive electron lone pair of divalent Pb cations mdpi.com. These distortions can lead to stabilization of asymmetric anion coordination mdpi.com.

For bismuth vanadate (B1173111) (BiVO₄), which serves as a reference for related oxide structures, the monoclinic scheelite structure is described as a distorted scheelite structure ukm.my. The Bi-O polyhedra in this phase are more distorted compared to tetragonal phases, attributed to the presence of the 6s² lone pair of Bi³⁺ ukm.my.

Structural Correlations with Synthesis Parameters

The synthesis method and conditions play a pivotal role in determining the resulting crystal structure and phase purity of bismuth lead oxides.

For bismuth niobates, calcination temperature influences phase transformations. For example, Bi₃NbO₇ transforms to Bi₅Nb₃O₁₅ at higher temperatures (600-700 °C) and then to orthorhombic BiNbO₄ at 900 °C nih.gov.

In the case of lead-bismuth silicate (B1173343) glasses (xBi₂O₃·yPbO), heat treatment at 550 °C can induce structural changes from short-range to long-range order, with these changes being dependent on the ratio of Bi₂O₃ to PbO worldscientific.com.

Local Structure Probes and Disordered States

Investigating the local atomic arrangements, especially in disordered or partially ordered states, is crucial for a comprehensive understanding of these materials' properties.

Pair Distribution Function Analysismdpi.com

Pair Distribution Function (PDF) analysis, derived from total scattering data (X-ray or neutron), is a powerful technique for probing local atomic structure. It provides information on interatomic distances and their distributions, even in amorphous or nanocrystalline materials.

For bismuth ferrite (B1171679) systems, PDF analysis has been used to reveal structural differences in intermediate amorphous structures, which then preferentially crystallize into specific phases like BiFeO₃ or Bi₂Fe₄O₉ researcher.life. It has also been employed to study local polar behavior in materials like Bi₂Mn₄/₃Ni₂/₃O₆, revealing ferroelectric correlations within polar clusters up to 12 Å, which are not evident from long-range average structure treatments acs.org.

Short-Range vs. Long-Range Ordermdpi.comfuncmater.com

Many bismuth lead oxides, particularly in their glassy or amorphous states, exhibit short-range order (SRO) where atoms are locally arranged in a somewhat ordered manner, but this order does not extend over long distances, lacking the periodicity of crystalline materials. Heat treatments can induce a transition from SRO to long-range order (LRO), leading to crystallization.

In lead-bismuthate oxide glass matrices (xBi₂O₃·yPbO), heat treatment at 550 °C can induce structural changes from short-range to long-range order, with the extent of these changes depending on the composition worldscientific.comresearchgate.net. The presence of Bi₂O₃ and PbO themselves can act as network formers, contributing to the structural framework of these glasses worldscientific.comresearchgate.net.

Compound List

Bismuth lead oxide (general term)

Bismuth oxide (Bi₂O₃)

Bismuth vanadate (BiVO₄)

Lead bismuth niobate (e.g., PbBi₂Nb₂O₉)

Bismuth titanate (Bi₄Ti₃O₁₂)

Bismuth silicate (Bi₂SiO₅)

Bismuth zinc niobate (BZN)

Bismuth ferrite lead titanate (BFPT)

Bismuth niobate (Bi₃NbO₇, Bi₅Nb₃O₁₅, BiNbO₄)

Bismuth stannate (Bi₂Sn₂O₇)

Bismuth lead borate (B1201080) glass

Bismuth lead vanadate (BiPb₂VO₆)

Barium lead bismuth oxide (Ba(Pb₀.₉Bi₀.₁ )O₃)

Pb-doped γ-Bi₂O₃ (e.g., Bi₂₄PbO₃₇)

(BrC₅H₁₃N)₃Bi₂Br₉ (Halobismuthate)

Lead-bismuth silicate glasses (xBi₂O₃·yPbO)

Bismuth zinc niobate (Bi1.5Zn1.0Nb1.5O7, Bi2Zn2/3Nb4/3O7)

Bismuth manganese nickel oxide (Bi₂Mn₄/₃Ni₂/₃O₆)

Defect Chemistry and Non Stoichiometry

Formation and Equilibrium of Point Defects

Point defects, such as vacancies and interstitials, are fundamental to the non-stoichiometry observed in bismuth lead oxides. Their formation and equilibrium are governed by thermodynamic principles, influenced by factors like temperature, oxygen partial pressure, and the presence of dopants.

Oxygen vacancies (VO) are prevalent point defects in many oxide materials, including those containing bismuth and lead. Their formation can be driven by high-temperature processing or by aliovalent cation substitutions that require charge compensation.

In lead oxides doped with bismuth, such as in lead-acid battery applications, bismuth doping has been observed to influence the phase composition, for instance, by increasing the amount of the α-PbO2 phase researchgate.net. This phase transformation can be indirectly linked to defect chemistry, as dopant incorporation can stabilize certain crystallographic arrangements. Non-stoichiometric phases like Bi2O4-x have been synthesized, explicitly indicating oxygen deficiency researchgate.net. Research on bismuth ferrite (B1171679) (BiFeO3), a related multiferroic perovskite, has shown that the oxygen vacancy concentration is inversely correlated with bismuth content; lower bismuth content leads to a higher concentration of oxygen vacancies acs.org. The relative peak intensity ratio (RIR) derived from XPS analysis serves as an indicator for oxygen vacancy concentration, with lower RIR values signifying more oxygen vacancies acs.org. For instance, Bi0.95FeO3 exhibits a higher oxygen vacancy concentration than stoichiometric BiFeO3 acs.org.

The presence of oxygen vacancies can significantly alter the electrical conductivity of oxides. In sodium bismuth titanate (NBT)-based ceramics, Bi-deficient compositions lead to an increase in oxygen vacancies, which in turn enhances oxide-ion conductivity rsc.org. Conversely, Bi-excess compositions tend to suppress oxide-ion conductivity and promote electronic conduction rsc.org. The control over oxygen vacancy concentration through annealing in atmospheres with varying oxygen partial pressures is a key strategy to tune the electrical properties of these materials nih.gov. For example, in BiFeO3, annealing in specific oxygen-nitrogen mixtures allows for control over oxygen vacancy concentration, impacting conductivity nih.gov. These vacancies can also influence the valence state of cations, such as the potential transformation of Fe3+ to Fe2+ in the presence of oxygen vacancies and released electrons nih.gov.

Cationic vacancies and interstitials also play a critical role in the defect chemistry of bismuth lead oxides. These defects arise from deviations in cation stoichiometry during synthesis or from the substitution of cations with different valencies.

In ternary bismuth-lead-yttrium oxides, such as δ-Bi5PbY2O11.5, substitution of Bi3+ by Pb2+ and Y3+ leads to structures with higher nominal vacancy concentrations compared to the unsubstituted parent compounds rsc.org. This substitution mechanism, where lower-valent cations replace higher-valent ones, often necessitates the formation of vacancies to maintain charge neutrality. For instance, in the Aurivillius oxide system, doping with Pb2+ into the (Bi2O2)2+ layers of Bi2SrNb2O9 results in solid solutions, indicating the incorporation of lead ions into the bismuth oxide layers ibm.comosti.gov. This substitution can lead to the formation of vacancies to compensate for the charge difference between Pb2+ and Bi3+.

In lead-halide perovskites like methylammonium (B1206745) lead tribromide (MAPbBr3), aliovalent substitution of Pb2+ by Bi3+ has been observed to induce compressive chemical strain, suggesting an alteration of the lattice structure and potentially leading to cation disorder or vacancy formation nsf.gov. Similarly, in the context of bismuth-based double perovskites, defects such as bismuth vacancies (VBi) and Bi-Ag antisites have been identified as significant contributors to charge trapping and recombination nih.govresearchgate.net. The formation energy of bismuth vacancies can be influenced by external strain, with compressive strain stabilizing these vacancies mdpi.com.

Phase Transitions and Transformational Phenomena

Reconstructive and Displacive Phase Transformations

The study of phase transitions in solid materials is crucial for understanding their structural stability, thermal behavior, and potential applications. Phase transformations can broadly be categorized into reconstructive and displacive types, based on the nature of atomic rearrangement required.

Reconstructive Phase Transformations: These require more significant atomic rearrangement, involving the breaking and reforming of chemical bonds, and often diffusion of atoms. Consequently, these transformations are generally slower, less reversible, and may proceed through intermediate phases. Examples include transformations between different crystal structures that have fundamentally different atomic arrangements, such as a transformation from a hexagonal to a cubic close-packed structure.

Within the scope of bismuth lead oxides, direct classification of observed phase transitions into strictly "reconstructive" or "displacive" categories is not extensively detailed in the reviewed literature. However, specific phase transition phenomena have been identified in certain bismuth lead oxide compounds.

Electronic Structure and Bonding Characterizations

Band Structure Calculations and Analysis

The band structure of bismuth lead oxides, typically determined through first-principles calculations like Density Functional Theory (DFT), provides fundamental insights into their electrical and optical properties. These calculations reveal the contributions of various atomic orbitals to the valence and conduction bands, and determine the nature of the band gap.

The conduction band minimum (CBM) in bismuth lead oxides is typically composed of contributions from the p-orbitals of the constituent metal cations, including Bi 6p and Pb 6p states, in conjunction with oxygen 2p orbitals acs.orgosti.govresearchgate.netaip.org. For instance, in α-PbO, the CBM is predominantly formed by Pb 6p states aip.org. In the case of Ba₂BiNbO₆, the CBM originates from a combination of Bi 6p and Nb 4d states osti.gov. In materials like Bi₂O₂Se, the presence of selenium vacancies can introduce specific electronic states that lead to a reduced direct bandgap, which has been correlated with high electron mobility acs.org.

Bismuth lead oxides can exhibit both direct and indirect band gaps, with the specific nature and magnitude of the band gap being highly dependent on the compound's stoichiometry and crystal structure osti.govresearchgate.netacs.orgresearchgate.netmdpi.comacs.org. For example, monoclinic α-Bi₂O₃ is commonly characterized as an indirect band-gap semiconductor researchgate.netmdpi.com. Calculations for Ba₂BiNbO₆ suggest an indirect bandgap of approximately 1.33 eV and a direct bandgap of about 1.67 eV osti.gov. Bi₂O₂NCN is reported as an indirect band gap semiconductor with a measured band gap of 1.8 eV, with theoretical calculations yielding a value of 1.4 eV acs.org. Bi₂O₂Se possesses an indirect bandgap around 0.8 eV; however, the presence of selenium vacancies can create states that result in a reduced direct bandgap of approximately 0.5 eV acs.org. Lead-bismuth borate (B1201080) glasses also display both direct and indirect optical band gaps, which can vary with composition researchgate.netacerp.ir.

Solid Solutions and Compositional Engineering

Phase Diagrams and Miscibility Gaps in Bi-Pb-O Ternary/Quaternary Systems

The fundamental understanding of material behavior is rooted in their phase diagrams, which map the stable phases as a function of temperature and composition. While comprehensive ternary phase diagrams for the pure Bi-Pb-O system are not extensively detailed in readily available literature, studies on related binary and pseudo-binary systems provide crucial insights.

The binary system of Bi₂O₃-PbO has been investigated, revealing a pseudo-binary phase diagram with a single eutectic point located at approximately 73 mol% PbO and 635°C researchgate.net. Within this system, a body-centered cubic solid solution phase has been identified, stable above ~600°C across a composition range of 30 to 65 mol% PbO researchgate.net. Additionally, specific ternary compounds, such as 6Bi₂O₃·PbO, 3Bi₂O₃·2PbO, 4Bi₂O₃·5PbO, and Bi₂O₃·3PbO, have been reported within the Bi₂O₃-PbO binary, with their X-ray diffraction patterns characterized researchgate.net. The presence of miscibility gaps, particularly in the liquid state, is a common feature in oxide systems involving elements with differing chemical potentials and bonding characteristics, influencing the formation of solid phases during synthesis europa.euresearchgate.net.

In quaternary and more complex oxide systems, such as those involving bismuth, lead, strontium, calcium, and copper (e.g., in high-temperature superconductors), pseudo-binary phase diagrams have been constructed. For instance, the (Bi,Pb)-Sr-Ca-Cu-O system along the Bi₁.₆Pb₀.₄Sr₂Ca<0xE2><0x82><0x99>₋₁Cu<0xE2><0x82><0x99>Oₓ line exhibits complex phase equilibria involving peritectic and eutectic reactions, defining the stability fields of various superconducting phases scientific.net. These studies highlight the intricate phase relationships that emerge when multiple cations are introduced into an oxide lattice.

Formation and Stability of Pseudobinary and Ternary Solid Solutions

Bismuth and lead readily form solid solutions in various oxide matrices, particularly within perovskite and layered bismuth oxide structures, due to their similar electronic configurations and ionic characteristics.

In perovskite oxides, the substitution of Bi³⁺ for Pb²⁺ (or vice versa) is a common strategy to modify dielectric and ferroelectric properties. For example, in the (1-x)PbTiO₃-xBi(Zn₂/₃Nb₁/₃)O₃ [(1-x)PT-xBZN] solid solution, increasing BZN content (which introduces Bi) leads to enhanced tetragonality and an increase in the Curie temperature (Tc) up to a maximum of 520°C at x=0.20 sfu.ca. Similarly, in the x BiInO₃-(1-x)Pb(Zr₀.₅₂Ti₀.₄₈)O₃ system, increasing BiInO₃ content drives a structural transition from a tetragonal to a rhombohedral phase and reduces the Curie temperature researchgate.net. The (1-x)BiFeO₃-xPbTiO₃ system also exhibits solid solution formation, with Bi substitution influencing structural characteristics and phase transitions polymtl.ca.

In layered bismuth oxide structures, such as Aurivillius phases, Pb often substitutes for Bi in the charge-reservoir layers. This substitution can stabilize specific phases and influence superconducting transition temperatures, as observed in the (Bi,Pb)-Sr-Ca-Cu-O system where Pb substitution for Bi in the Bi-2223 phase affects its formation and properties chalcogen.ro.

Beyond these complex structures, solid solutions are also observed in simpler binary oxide systems. As mentioned, the Bi₂O₃-PbO system exhibits a body-centered cubic solid solution between 30-65 mol% PbO above ~600°C researchgate.net. In other mixed oxide systems, such as Pb₃V₂O₈-BiVO₄, a solid solution series Pb₃₋ₓBi₂ₓ/₃V₂O₈ has been identified, stabilizing the high-temperature γ form of Pb₃V₂O₈ acs.org. These examples underscore the propensity of Bi and Pb to form stable solid solutions across a range of oxide frameworks.

Crystal Chemical Principles Governing Solid Solution Formation

The formation and stability of solid solutions between bismuth and lead in oxide lattices are governed by fundamental crystal chemical principles:

Ionic Radii and Charge: Bismuth (Bi³⁺) and lead (Pb²⁺) possess ionic radii and charges that allow for substitution within many oxide structures. While Bi³⁺ (ionic radius ~0.96 Å for CN=6) is slightly smaller than Pb²⁺ (~1.18 Å for CN=6), the difference is often accommodated within flexible oxide frameworks like perovskites or layered structures researchgate.netscispace.com. The similarity in charge states (though not identical) and the ability to fit into common crystallographic sites facilitate solid solution formation.

Electronic Configuration and Lone Pair Effect: Both Bi³⁺ and Pb²⁺ cations possess a 6s² stereochemically active lone pair of electrons. This lone pair significantly influences the local bonding environment, leading to off-center displacements and significant structural distortions, which are crucial for ferroelectric and dielectric properties in perovskite oxides sfu.cascispace.com. The presence of this lone pair on both cations contributes to their similar behavior and compatibility within certain oxide structures.

Covalency: The bonding between Bi/Pb and oxygen exhibits a degree of covalency, which can influence the stability and properties of the resulting solid solutions scispace.com.

Structural Framework Compatibility: The ability of the host oxide lattice to tolerate substitutions without significant strain or decomposition is paramount. Frameworks with inherent flexibility, such as perovskites, layered structures, or those with known polytypism (like bismuth oxides), are more amenable to extensive solid solution formation.

Influence of Cationic Substitution on Structural Transitions

The substitution of bismuth for lead, or vice versa, within oxide structures can profoundly influence their crystal symmetry and trigger structural phase transitions. This is particularly evident in ferroelectric and dielectric materials.

Perovskite Systems: As noted in Section 7.2, the substitution of Bi-containing components into Pb-based perovskites like PbTiO₃ can alter the tetragonality (c/a ratio) and shift the Curie temperature (Tc). For instance, in the (1-x)PbTiO₃-xBi(Zn₂/₃Nb₁/₃)O₃ system, increasing Bi content leads to increased tetragonality and a rise in Tc sfu.ca. Conversely, in other systems, Bi substitution can lead to a transition from tetragonal to rhombohedral symmetry and a decrease in Tc researchgate.net. These changes are often linked to the influence of the Bi³⁺ lone pair on the cation's displacement from the ideal perovskite B-site.

Bismuth Oxide Polymorphs: Bismuth oxide itself exhibits multiple polymorphs (α, β, γ, δ, ε, ω), with transitions between them influenced by temperature and the presence of dopants. The addition of PbO to Bi₂O₃ can stabilize specific phases, such as the body-centered cubic solid solution observed in the Bi₂O₃-PbO system researchgate.netnist.gov.

The ability to tune these structural transitions through controlled Bi/Pb substitution is key to engineering materials with desired ferroelectric, piezoelectric, or other functional properties.

Strategies for Tailoring Compositional Homogeneity

Achieving compositional homogeneity is critical for obtaining reproducible and optimal properties in solid solutions. Several synthesis strategies are employed:

Solid-State Reaction: This conventional method involves mixing precursor powders (oxides or carbonates) and heating them to high temperatures. While widely used, it can sometimes lead to incomplete reactions or compositional gradients requiring multiple grinding and firing steps.

Wet Chemical Methods: Techniques such as sol-gel, hydrothermal, solvothermal, and co-precipitation methods offer better control over precursor mixing at the atomic or molecular level, generally leading to more homogeneous products. These methods involve preparing precursor solutions or suspensions where the constituent cations are intimately mixed before precipitation or gelation, followed by calcination or sintering researchgate.netoaepublish.com.

Rapid Quenching: In some systems, rapid quenching of precursors or intermediate phases can help minimize compositional fluctuations and promote more uniform solid solution formation escholarship.org.

Polymer Solution Synthesis: This approach involves dissolving precursors in a polymer matrix, which can facilitate intimate mixing and lead to finer particle sizes and improved homogeneity upon subsequent thermal treatment researchgate.net.

The choice of synthesis method depends on the specific Bi-Pb-O system and the desired properties, with a focus on ensuring uniform distribution of Bi and Pb cations throughout the oxide lattice.

Compound List:

Bismuth lead oxide (general term)

Bi₂O₃-PbO (binary system)

6Bi₂O₃·PbO

3Bi₂O₃·2PbO

4Bi₂O₃·5PbO

Bi₂O₃·3PbO

Pb₅Bi₈O₁₇

PbBi₁₂O₁₉

Pb₃Bi₂O₆

Pb₃₋ₓBi₂ₓ/₃V₂O₈

Bi(Zn₂/₃Nb₁/₃)O₃ (BZN)

PbTiO₃ (PT)

BiInO₃

Pb(Zr₀.₅₂Ti₀.₄₈)O₃

BiFeO₃ (BF)

PbTiO₃ (PT)

(Bi,Pb)-Sr-Ca-Cu-O (BSCCO) system phases (e.g., 2201, 2212, 2223)

LaFeO₃ (LF)

La₁₋ₓBiₓFeO₃

(Ba,Pb,Sr)₄Li₂Nb₁₀O₃₀

Bi₂PbMnP₂O₁₂

Surface, Interface, and Dimensional Confinement Effects

Surface Reconstruction and Termination Studies

Detailed experimental studies specifically investigating the surface reconstruction and termination of bismuth lead oxide are not extensively available in the current scientific literature. Surface reconstruction, the process by which surface atoms rearrange into a structure different from the bulk crystal to minimize surface energy, and surface termination, which describes the chemical composition and crystallographic orientation of the outermost atomic layer, are crucial for determining the electronic and chemical properties of the material's surface.

For many complex oxides, the surface termination can significantly influence properties such as catalytic activity, sensor response, and thin-film growth. Theoretical and experimental investigations, often employing techniques like Low-Energy Electron Diffraction (LEED) and Scanning Tunneling Microscopy (STM), are necessary to elucidate these fundamental surface characteristics for this compound.

Interface Formation and Heteroepitaxy

The formation of interfaces and the heteroepitaxial growth of this compound thin films on various substrates are key to fabricating novel electronic and optical devices. The quality of the interface and the crystalline structure of the film are highly dependent on the deposition technique and the choice of substrate.

One method for synthesizing this compound thin films is plasma-assisted reactive evaporation. Studies have shown the successful deposition of (Bi₂O₃)₁₋ₓ(PbO)ₓ thin films on both amorphous (glass) and crystalline (silicon) substrates. The composition of these films, particularly the concentration of lead oxide, plays a significant role in the phase formation and microstructure.

| Substrate | Deposition Temperature | Lead Oxide Concentration (x) | Observed Phases |

| Glass | Room Temperature | 0.18 | Amorphous |

| Glass | 500 °C | 0.18 | δ-Bi₂O₃, PbO |

| Silicon | 500 °C | 0.18 | δ-Bi₂O₃, PbO |

This table illustrates the influence of substrate and deposition temperature on the phases present in this compound thin films with a specific lead oxide concentration.

Epitaxial strain engineering is a powerful tool for tuning the functional properties of thin films. By growing a thin film on a substrate with a different lattice parameter, strain is induced in the film, which can alter its electronic band structure, ferroelectric properties, and other physical characteristics. While extensive research has been conducted on strain engineering in other bismuth-based perovskites like bismuth ferrite (B1171679) (BiFeO₃), specific studies detailing the effects of epitaxial strain on the properties of this compound are limited. arxiv.orgmdpi.comnsf.gov The large lattice mismatch between a this compound film and a given substrate can be expected to induce significant strain, offering a potential avenue for property manipulation.

Grain Boundary Phenomena and Microstructural Evolution

SEM imaging of lead-doped bismuth oxide films has shown that the microstructure is sensitive to the concentration of lead oxide. An excess concentration of lead oxide can lead to the formation of a mixture of phases, such as δ-Bi₂O₃ and PbO, and the appearance of nanorods within the film. researchgate.net

| Lead Oxide Concentration (x) | Average Grain Size | Microstructural Features |

| 0.18 | Nanocrystalline | Dense and monolithic structure |

| > 0.18 (excess) | Not specified | Formation of nanorods |

This table summarizes the effect of lead oxide concentration on the microstructure of this compound thin films deposited at 500 °C.

The growth of grains in a polycrystalline material occurs during sintering or annealing at elevated temperatures and is driven by the reduction of the total grain boundary energy. The rate of grain growth can be influenced by factors such as temperature, time, and the presence of impurities or dopants that can segregate to the grain boundaries and impede their motion. In some oxide systems, dopants can act as grain growth inhibitors, leading to a finer and more uniform microstructure. mdpi.commdpi.com The specific mechanisms governing grain growth in this compound, and the precise role of lead as a dopant in this process, require further detailed investigation.

The nature and distribution of grain boundaries significantly impact the mechanical integrity and long-term stability of this compound ceramics. Grain boundaries can act as sites for crack initiation and propagation, particularly if they are weakened by the segregation of impurities or the presence of brittle secondary phases. nih.govmdpi.com In some metallic systems, bismuth and lead are known to cause embrittlement when they segregate to grain boundaries. wikipedia.orgbohrium.com Therefore, controlling the grain boundary chemistry and structure is essential for ensuring the reliability of this compound components in structural applications. The presence of a dense, monolithic structure with well-bonded grains, as observed in some lead-doped bismuth oxide thin films, is generally desirable for enhanced material integrity. researchgate.net

Dimensional Confinement Effects on Electronic and Structural Properties (e.g., Nanoparticles, Thin Films)

Research into the specific dimensional confinement effects on a simple binary compound of "this compound" is limited in publicly accessible literature. However, significant insights can be drawn from related systems, such as lead-doped bismuth oxide and complex oxides containing both bismuth and lead. The principles of quantum confinement observed in bismuth oxide (Bi₂O₃) nanostructures also provide a foundational understanding of the expected size-dependent behavior in these materials. When the dimensions of a material are reduced to the nanoscale, typically below 100 nm, quantum mechanical effects become prominent, leading to significant alterations in its electronic and structural properties compared to its bulk counterpart.

In nanoparticles, the confinement of electrons and holes within the particle's dimensions leads to the quantization of energy levels. Similarly, in thin films, confinement occurs in the direction perpendicular to the film's surface. These effects are particularly pronounced in semiconductor and semimetal systems like those involving bismuth.

Structural Properties

The transition from bulk material to nanoparticles or thin films induces notable changes in the crystal structure of bismuth-based oxides. As the particle size decreases, the high surface-to-volume ratio leads to an increase in surface energy, which can drive phase transformations and changes in lattice parameters.

Phase Stability and Crystallinity:

In bulk form, bismuth oxide (Bi₂O₃) exists in several polymorphic forms, with the monoclinic α-phase being the most stable at room temperature. However, at the nanoscale, metastable phases such as the tetragonal β-Bi₂O₃ can become more stable. Studies on pure Bi₂O₃ nanoparticles have shown a size-driven thermodynamic crossover in phase stability below a critical particle size, with smaller particles favoring the distorted β-Bi₂O₃ structure. researchgate.netresearchgate.net The introduction of lead (Pb) ions into the Bi₂O₃ lattice is expected to further influence this phase stability due to changes in ionic radii and charge, potentially stabilizing different phases at smaller crystallite sizes.

In thin films, the substrate, deposition temperature, and oxygen partial pressure play crucial roles in determining the crystalline phase and orientation. Research on related complex oxide thin films, such as Bismuth Ferrite (BiFeO₃), shows that crystallite size can be controlled by synthesis parameters, which in turn affects the material's properties. rsc.org For bismuth-lead-oxide systems, similar control over thin film deposition would allow for the tuning of crystal structure and grain size.

Lattice Parameters and Grain Size:

Dimensional confinement often leads to variations in lattice parameters. The high surface pressure in nanoparticles can induce lattice strain, causing either expansion or contraction of the unit cell depending on the material and surface chemistry. For thin films, lattice mismatch with the substrate is a primary source of strain that can alter the structural properties.

The grain size in both nanoparticles and thin films is a critical parameter influenced by synthesis conditions. For instance, in hydrothermally synthesized Bi₂O₃ nanorods, reactant concentrations have been shown to control the final particle size. semanticscholar.org The table below summarizes findings on the relationship between synthesis parameters and the structural characteristics of bismuth-based oxide nanostructures.

| Material System | Synthesis Method | Dimensionality | Key Parameter | Observed Structural Effect | Reference |

|---|---|---|---|---|---|

| Bismuth Oxide (Bi₂O₃) | Aerosol Evaporation-Condensation | Nanoparticles (5-50 nm) | Particle Size | Phase transition from α-Bi₂O₃ to a distorted β-Bi₂O₃ structure at smaller sizes. | researchgate.netresearchgate.net |

| Bismuth Oxide (Bi₂O₃) | Hydrothermal Method | Nanorods | Bi(NO₃)₃ Concentration | Particle size decreased from 90 nm to 60 nm as reactant concentration increased. | semanticscholar.org |

| Bismuth Ferrite (BiFeO₃) | Co-precipitation | Nanoparticles | Synthesis Chemistry | Achieved crystallite sizes of 63-83 nm with a grain size of ~246 nm. | rsc.org |

| (Bi,Pb)-2212 Superconductor | Dissolved Method | Nanoparticles | Pb-doping | The 2212 phase was dominant, with particle sizes in the nano-scale range. | researchgate.net |

Electronic Properties

The most significant consequence of dimensional confinement is the alteration of the electronic band structure, which directly impacts the material's optical and electrical properties.

Band Gap Widening:

A primary manifestation of quantum confinement in semiconductor nanoparticles is the widening of the band gap. As the particle size decreases to a scale comparable to or smaller than the exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material split into discrete, quantized energy levels. jos.ac.cn This leads to an increase in the energy required to excite an electron from the valence band to the conduction band, resulting in a blue shift in the optical absorption and emission spectra.

While direct experimental data on the size-dependent band gap of this compound is scarce, studies on related materials confirm this trend. For instance, in CsPbI₃ quantum dots, a clear bandgap widening is observed as the particle size is reduced. jos.ac.cn Similarly, in bismuth-based perovskite nanocrystals, the bandgap values scale with the size of the confining pores. rsc.org It is therefore highly probable that this compound nanoparticles would exhibit a similar increase in band gap energy with decreasing particle size.

Semimetal-to-Semiconductor Transition:

Bulk bismuth is a semimetal with a small overlap between its valence and conduction bands. However, in thin films, quantum confinement can eliminate this overlap, inducing a semimetal-to-semiconductor transition. aps.orgaps.org First-principles calculations on pure Bi(111) films show that this transition occurs at a thickness of a few bilayers, with the band gap being highly dependent on the film thickness. aps.org The introduction of lead and oxygen to form a this compound system would inherently alter the bulk electronic structure, but the quantum size effect is still expected to be a dominant factor in ultrathin films, potentially allowing for the tuning of the band gap by controlling the film thickness.

The table below presents data on the band gap and electronic transitions observed in related nanostructured materials, illustrating the principles of dimensional confinement.

| Material System | Dimensionality | Size/Thickness | Band Gap (eV) | Observation | Reference |

|---|---|---|---|---|---|

| Bismuth Oxide (α-Bi₂O₃) | Bulk | - | 2.85 | Baseline bulk band gap. | scielo.org.co |

| Bismuth Oxide (β-Bi₂O₃) | Bulk | - | 2.58 | Band gap of the metastable beta phase. | scielo.org.co |

| Cs₃Bi₂I₉ (Bismuth Perovskite) | Nanocrystals | 2.3 nm | ~2.8 (Calculated) | Band gap scales with pore size, demonstrating quantum confinement. | rsc.org |

| Cs₃Bi₂I₉ (Bismuth Perovskite) | Nanocrystals | 9.2 nm | ~2.5 (Calculated) | Larger nanocrystals show a smaller band gap, closer to bulk. | rsc.org |

| Bismuth (Bi) | Thin Film | < 4 Bilayers | Semiconducting | Semimetal-to-semiconductor transition due to quantum confinement. | aps.org |

Advanced Characterization Techniques for Complex Oxide Systems

X-ray Diffraction (XRD) and Neutron Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for identifying crystalline phases, determining unit cell parameters, and refining crystal structures. Neutron diffraction, while less commonly cited in the context of simple bismuth-lead oxides in the provided literature, offers complementary information, particularly regarding light elements like oxygen and magnetic structures.

Powder X-ray diffraction (PXRD) is widely employed to identify the crystalline phases present in synthesized bismuth-lead oxide materials and to determine their lattice parameters. By comparing the experimental diffraction pattern to databases (e.g., ICDD-PDF), researchers can confirm the formation of desired compounds or identify impurities.

For instance, in the study of lead-bismuth alloys, XRD analysis revealed the presence of both ε-Pb₇Bi₃ (hexagonal) and Bi (trigonal) phases, confirming the formation of the eutectic alloy. The lattice parameters were determined, with the ε-Pb₇Bi₃ phase exhibiting a hexagonal structure and the Bi phase a trigonal structure mdpi.com. In the context of lead-doped bismuth oxide, a sample with nominal composition Bi₂₄PbO₃₇ was synthesized and characterized by XRD, revealing a cubic structure belonging to the sillenite-type, with a lattice parameter of a = 10.24957(3) Å cambridge.org. Another lead-bismuth oxide system, (Pb₁/₃Bi₂/₃)O₁․₄, was found to crystallize in a fluorite-type structure, with cubic cell dimensions determined via synchrotron powder X-ray diffraction as a = 5.4864(1) Å researchgate.net.

Table 9.1.1: Lattice Parameters of Selected Bismuth-Lead Oxide Systems via Powder Diffraction

| Compound/System | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| ε-Pb₇Bi₃ | Hexagonal | N/A | a = ?, c = ? (part of Pb-Bi alloy) | mdpi.com |

| Bi (alloy) | Trigonal | N/A | a = ?, c = ? (part of Pb-Bi alloy) | mdpi.com |

| Bi₂₄PbO₃₇ | Cubic | I23 | a = 10.24957(3) | cambridge.org |

| (Pb₁/₃Bi₂/₃)O₁․₄ | Cubic | Fm3̅m | a = 5.4864(1) | researchgate.net |

| BaPb₀.₇₅Bi₀.₂₅O₃ | Tetragonal | I4/mcm | a = 6.047(5), c = 8.603(8) | researchgate.net |

Single-crystal X-ray diffraction provides more detailed structural information, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This is particularly valuable for complex oxide structures where cation ordering or subtle distortions are critical.

For instance, single crystals of Ba(Pb₀.₉Bi₀.₁)O₃ were grown and their crystal structure refined using diffractometer data, yielding a tetragonal structure (space group I4/mcm) with lattice parameters a = 6.047(5) Å and c = 8.603(8) Å researchgate.net. The refinement process involved determining atomic coordinates and displacement parameters, resulting in a low R-factor of 0.03 researchgate.net. In another study, the crystal structures of lead bismuth oxides, such as PbBiO₂Br, were determined from single-crystal X-ray data, revealing a tetragonal structure in the space group I4/mmm uni-regensburg.de. While not a direct "bismuth lead oxide," studies on bismuth oxido nanoclusters have shown that their molecular structures are often well-characterized by single-crystal diffraction, providing insights into the local atomic arrangements nih.gov.

Synchrotron radiation offers significantly higher intensity and brilliance compared to conventional X-ray sources, enabling high-resolution diffraction studies. This is advantageous for analyzing small samples, resolving closely spaced diffraction peaks, and performing measurements under extreme conditions (e.g., high pressure or temperature).

For lead-bismuth oxide systems, synchrotron X-ray diffraction has been utilized to refine structures with greater precision. The lead-bismuth oxide (Pb₁/₃Bi₂/₃)O₁․₄ was analyzed using synchrotron powder X-ray diffraction data, leading to a refined cubic structure with a lattice parameter of a = 5.4864(1) Å and refinement parameters such as Rwp = 5.76% and Rp = 4.36% researchgate.net. In related complex oxide systems, synchrotron XRD has been employed to study phase transformations in lead-free ferroelectrics like BNT–BT mdpi.com and to investigate structural changes in bismuth oxychloride under pressure hpstar.ac.cn. The study of Bi₂₄PbO₃₇ also involved Rietveld refinement using X-ray powder diffraction data, with reported refinement parameters including Rp = 7.96% and Rwp = 10.4% cambridge.org.

Table 9.1.3: Refinement Parameters from Synchrotron XRD Studies

| Compound/System | Crystal Structure | Space Group | Refinement Parameters (Rp, Rwp, Rexp, RB, S) | Reference |

| Bi₂₄PbO₃₇ | Cubic | I23 | Rp=7.96%, Rwp=10.4%, Rexp=8.43%, RB=3.06%, S=1.23 | cambridge.org |

| (Pb₁/₃Bi₂/₃)O₁․₄ | Cubic | Fm3̅m | Rwp=5.76%, Rp=4.36% | researchgate.net |

In-situ XRD allows for the monitoring of structural changes as they occur in real-time, typically by varying temperature, pressure, or applying an electric/magnetic field. This is crucial for understanding phase transitions, reaction kinetics, and material behavior under operational conditions.

While direct in-situ studies of simple bismuth-lead oxides are not extensively detailed in the provided snippets, related complex perovskite systems containing bismuth and lead have been investigated. For example, the electric field response of lead-free ferroelectrics like (1−x)Bi₀.₅₃Na₀.₄₇TiO₃–xBaTiO₃ (BNT–BT) was studied using in-situ synchrotron X-ray powder diffraction to observe field-induced phase transformations mdpi.com. Similarly, variable-temperature in-situ XRD has been used to reveal structural phase transitions in doped bismuth ferrite (B1171679) systems warwick.ac.uk. In the context of bismuth oxychloride, in-situ high-pressure angle-dispersive X-ray diffraction experiments were conducted at synchrotron facilities to study pressure-induced structural phase transitions hpstar.ac.cn. These examples highlight the utility of in-situ XRD in probing dynamic processes in complex oxide materials.

Electron Microscopy and Spectroscopy

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), provide high-resolution imaging of material surfaces, revealing morphology, microstructure, and particle size distribution.

SEM is instrumental in visualizing the surface topography and microstructural features of bismuth-lead oxide materials. It helps in understanding the grain size, shape, and distribution, which directly influence material properties.

In studies involving lead-bismuth titanate borosilicate glass ceramics, SEM micrographs revealed fine crystallites of the major phases, such as bismuth titanum oxide (Bi₂Ti₂O₇) and lead bismuth titanium oxide (Pb₃Bi₄Ti₆O₂₁), providing information about the morphology and crystallite size sciopen.com. For lead-doped bismuth oxide systems, SEM has been used to examine the morphology of particles. For instance, in the study of Bi₂₄PbO₃₇, SEM would typically be used to characterize the morphology of the synthesized yellow powder cambridge.org. In other related bismuth oxide studies, SEM has shown nanosheet-like morphology researchgate.net or compact agglomerate structures scirp.org, demonstrating the diverse microstructures that can be achieved. For lead-bismuth alloys, SEM is also used to examine the microstructure and surface morphology after processing or corrosion tests mdpi.commdpi.com.

Table 9.2.1: SEM Applications in Bismuth-Lead Oxide Related Materials

| Material System | Observed Features | Application/Study Focus | Reference |

| Lead Bismuth Titanate Borosilicate Glass Ceramics | Fine crystallites of Bi₂Ti₂O₇ and Pb₃Bi₄Ti₆O₂₁ | Morphology and crystallite size analysis of crystallized phases | sciopen.com |

| Bi₂₄PbO₃₇ | Morphology of synthesized yellow powder | Characterization of synthesized lead-doped bismuth oxide phase | cambridge.org |

| Pb-Bi Alloy | Microstructure, surface morphology after processing/corrosion | Understanding alloy formation, corrosion behavior, and material integrity | mdpi.commdpi.com |

| Bi₂O₃ / LDPE Nanocomposites | Homogenous distribution and dispersion of Bi₂O₃ within LDPE matrix | Assessing filler dispersion for composite properties | mdpi.com |

| Ca-doped BiFeO₃ | Microstructure and morphology | Correlating structural characteristics with multiferroic properties | mdpi.com |

Compound List:

Bismuth lead titanium oxide (Pb₃Bi₄Ti₆O₂₁)

Bismuth titanium oxide (Bi₂Ti₂O₇)

Lead bismuth oxide ((Pb₁/₃Bi₂/₃)O₁․₄)

Lead-bismuth alloy (ε-Pb₇Bi₃ and Bi phases)

Lead-doped γ-Bismuth oxide (Bi₂₄PbO₃₇)

Barium lead bismuth oxide (BaPbₓBi₁₋ₓO₃)

Bismuth ferrite-lead titanate (BiFeO₃–PbTiO₃)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Atomic Scale Imaging

Transmission Electron Microscopy (TEM) and its high-resolution counterpart, HR-TEM, are indispensable tools for investigating the atomic arrangement within crystalline materials like bismuth lead oxides. These techniques allow for direct visualization of the crystal lattice, enabling the identification of crystallographic phases, structural defects, grain boundaries, and interfaces at the atomic scale tandfonline.comub.edu. HR-TEM can resolve interplanar spacings and atomic columns, providing critical insights into the structural integrity and ordering within this compound samples. Studies utilizing HR-TEM on related bismuth-containing oxides have revealed detailed atomic structures, including the arrangement of bismuth and oxygen atoms in layered or framework structures, and have been instrumental in identifying metastable phases or structural distortions that influence material properties tandfonline.comwikipedia.org. For bismuth lead oxides, TEM analysis can confirm the presence of specific crystalline phases, such as fluorite-type structures or perovskite-related arrangements, and highlight any deviations from ideal stoichiometry or crystalline perfection.

Energy-Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS), often referred to as EDAX, is a widely used technique for determining the elemental composition of materials. When coupled with electron microscopy (SEM or TEM), EDS provides localized elemental analysis and can generate elemental maps, illustrating the spatial distribution of different elements within the sample rsc.orgresearchgate.netnih.govnih.govosti.gov. For bismuth lead oxides, EDS analysis is crucial for confirming the presence of bismuth (Bi) and lead (Pb) along with oxygen (O), and for assessing the homogeneity of their distribution. Research on related bismuth oxides has demonstrated EDS's capability to quantify elemental ratios, offering valuable data on stoichiometry. For instance, in a bismuth oxide-based nanocomposite, EDS analysis confirmed elemental composition with predictable atomic ratios, such as Oxygen (O) at 60.3%, Carbon (C) at 36.1%, and Bismuth (Bi) at 3.6% rsc.org. While this specific example does not involve lead, it illustrates the principle of elemental quantification and mapping applicable to bismuth lead oxides to verify phase purity and compositional uniformity.

Table 1: Example EDS Elemental Composition (Illustrative)

| Element | Atomic Percentage (%) |

| Oxygen (O) | 60.3 |

| Carbon (C) | 36.1 |

| Bismuth (Bi) | 3.6 |

Note: This data is illustrative, derived from a bismuth oxide nanocomposite, and represents typical EDS output for elemental analysis.

Wavelength-Dispersive Spectroscopy (WDS)

Wavelength-Dispersive Spectroscopy (WDS) is another powerful technique for elemental analysis, often employed in conjunction with SEM or Electron Probe Microanalysis (EPMA). WDS offers superior spectral resolution and sensitivity compared to EDS, making it particularly effective for analyzing light elements, quantifying trace elements, and resolving spectral overlaps between elements that are difficult to distinguish with EDS kuleuven.beoxinst.comresearchgate.net. In the study of complex oxides like bismuth lead oxides, WDS can provide highly accurate quantitative elemental composition data, essential for determining precise stoichiometry and identifying minor elemental variations across the sample. Its ability to detect elements at concentrations below 100 ppm makes it invaluable for detailed chemical characterization, ensuring the accuracy of phase identification and composition-property correlations oxinst.com.

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are critical for understanding the chemical states and electronic properties at the outermost layers of materials, which often dictate their reactivity and interfacial behavior.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a primary surface analysis technique that probes the elemental composition and chemical states of the top few nanometers of a material researchgate.nethzdr.denih.govresearchgate.netthermofisher.comaip.org. For bismuth lead oxides, XPS is used to identify the constituent elements and, crucially, to determine the oxidation states of bismuth and lead. Bismuth in oxide compounds is predominantly found in the +3 oxidation state. XPS spectra of the Bi 4f core level typically show a characteristic spin-orbit splitting into Bi 4f7/2 and Bi 4f5/2 peaks. Studies on various bismuth oxides consistently report the Bi 4f7/2 peak for Bi3+ in the range of approximately 158.6–159.1 eV, with a spin-orbit splitting of around 5.3 eV researchgate.netresearchgate.netthermofisher.com. Lead, depending on the specific oxide phase, can also exist in various oxidation states, though +2 is common in lead oxides. XPS analysis helps confirm these states and can reveal surface segregation or oxidation phenomena aip.orglanl.gov.

Table 2: XPS Binding Energies for Bismuth in Oxide Environments

| Element/State | Core Level | Binding Energy (eV) | Spin-Orbit Splitting (eV) | Reference |

| Bi3+ (oxide) | Bi 4f7/2 | ~158.6–159.1 | ~5.3 | researchgate.netresearchgate.netthermofisher.com |

| Bi3+ (oxide) | Bi 4f5/2 | ~163.5–164.4 | researchgate.netresearchgate.net | |

| Bi metal | Bi 4f7/2 | ~157 | ~5.3 | thermofisher.com |

Note: Binding energies can vary slightly depending on the specific chemical environment and experimental conditions.

Resonant Photoemission Spectroscopy

Resonant Photoemission Spectroscopy (RPES) is a powerful technique used to probe the electronic structure of materials by exploiting resonant enhancements in photoemission intensity when the incident X-ray energy is tuned to an electronic transition (e.g., core level to unoccupied valence band states) acs.orgdiva-portal.org. For bismuth lead oxides, RPES can provide detailed information about the hybridization between bismuth and lead orbitals with oxygen orbitals, which is fundamental to understanding their electronic band structure, charge transport, and optical properties. Studies on related copper bismuth oxides (CuBi2O4) using RPES have revealed strong hybridization between Bi 6s and O 2p states at specific binding energies, contributing significantly to the valence band structure acs.org. This technique helps elucidate the nature of chemical bonding and the origin of electronic states in complex oxide systems.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides insights into the electronic structure and local atomic environment of specific elements within a material hzdr.deacs.orgsemanticscholar.orgresearchgate.netnih.govrsc.org. For bismuth lead oxides, XAS, particularly at the Bi L-edges (LIII and LI), is sensitive to the oxidation state of bismuth and the nature of its bonding with neighboring atoms hzdr.deresearchgate.netnih.gov. XANES spectra can reveal chemical shifts related to the bismuth oxidation state, with Bi3+ exhibiting characteristic absorption edge positions researchgate.netnih.gov. Furthermore, the fine structure above the absorption edge (EXAFS) provides information about the local coordination of bismuth atoms, bond lengths, and the types of neighboring atoms, offering a detailed picture of the local atomic arrangement around bismuth ions in the oxide lattice. Studies on similar bismuth compounds confirm that XAS can resolve features corresponding to Bi p-d orbital mixing, contributing to the understanding of their electronic behavior hzdr.deresearchgate.net.

Compound Names Mentioned:

this compound

SrBi2O6

(Pb1/3Bi2/3)O1.4

PbSb2O6

PbBi2O5.9·H2O

Pb0.5Bi0.5O1.33

Pb2Bi24O40

Bi9.82Pb6.18O21

Bi2O3

BiFeO3 (BFO)

Bismuth Ferrite

Bismuth lead ruthenium oxide

PbO

BaBiO3

CuBi2O4

Bi2O62−

NaBiO3

BiPO4

Bi4(GeO4)3

ZnO:Ga,Bi

β-Pb1–xBixO2–0.5x

Bi2O2.75

Bi2S3